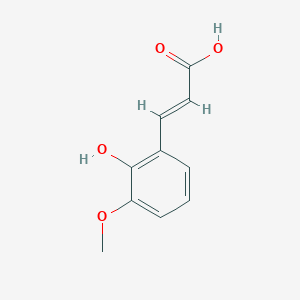

2-Hydroxy-3-methoxycinnamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPHVWLPRCAGD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3626-94-6 | |

| Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 184 °C | |

| Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Classification Within Hydroxy and Methoxycinnamic Acid Classes

2-Hydroxy-3-methoxycinnamic acid is categorized within two significant classes of phenolic acids: hydroxycinnamic acids and methoxycinnamic acids. Phenolic acids are broadly divided into hydroxybenzoic acids (C6-C1 skeleton) and hydroxycinnamic acids (C6-C3 skeleton), with the latter being a major subgroup. nih.govnih.gov

Hydroxycinnamic acids (HCAs) are characterized by a phenylpropanoid C6-C3 structure and are widely distributed in the plant kingdom. nih.gov The defining feature of this class is the presence of at least one hydroxyl group on the phenyl ring of cinnamic acid. hmdb.ca this compound fits this classification due to the hydroxyl group at the C2 position. hmdb.ca This class also includes several well-known compounds that are precursors or isomers, differentiated by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.govtaylorandfrancis.com

Simultaneously, the presence of a methoxy group classifies it as a methoxycinnamic acid. mdpi.com These are derivatives of cinnamic acid where one or more hydroxyl groups are methylated. mdpi.com The methoxy group at the C3 position in this compound places it in this category. hmdb.ca The interplay between the hydroxyl and methoxy groups on the phenyl ring is crucial in defining the chemical properties and biological potential of these molecules. nih.govmdpi.com

Below is a table detailing the classification and key structural features of this compound and related compounds.

| Compound Name | Parent Class | Key Substituents | Chemical Formula | Isomeric Form |

| This compound | Hydroxycinnamic Acid, Methoxycinnamic Acid | 2-Hydroxy, 3-Methoxy | C10H10O4 | (E) and (Z) isomers |

| Ferulic acid | Hydroxycinnamic Acid, Methoxycinnamic Acid | 4-Hydroxy, 3-Methoxy | C10H10O4 | (E) and (Z) isomers nih.govcymitquimica.com |

| Caffeic acid | Hydroxycinnamic Acid | 3,4-Dihydroxy | C9H8O4 | (E) and (Z) isomers nih.gov |

| p-Coumaric acid | Hydroxycinnamic Acid | 4-Hydroxy | C9H8O3 | (E) and (Z) isomers nih.gov |

| Sinapic acid | Hydroxycinnamic Acid, Methoxycinnamic Acid | 4-Hydroxy, 3,5-Dimethoxy | C11H12O5 | (E) and (Z) isomers wikipedia.org |

| p-Methoxycinnamic acid | Methoxycinnamic Acid | 4-Methoxy | C10H10O3 | (E) and (Z) isomers chemicalbook.comsigmaaldrich.com |

Academic Significance of Cinnamic Acid Derivatives in Chemical Biology Research

Established Organic Synthesis Routes

Traditional organic synthesis provides a robust foundation for the creation of cinnamic acid derivatives. Several named reactions have become indispensable in this field, each offering unique advantages and mechanistic features.

Perkin Condensation and its Mechanistic Insights

The Perkin reaction, discovered by William Henry Perkin, is a well-established method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid derivatives. iitk.ac.inchemistrylearner.combyjus.comwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. unacademy.comtestbook.comchemistnotes.com

The mechanism of the Perkin reaction proceeds through several key steps. pw.liveiitk.ac.in Initially, the alkali salt of the acid, such as sodium acetate (B1210297), abstracts an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion. testbook.compw.live This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde to form a tetrahedral intermediate. testbook.comiitk.ac.in Subsequent protonation and dehydration yield the α,β-unsaturated acid. pw.live The reaction typically requires elevated temperatures, often around 180°C, and prolonged reaction times. unacademy.com

The Perkin reaction is versatile and can be applied to a variety of aromatic aldehydes. For example, benzaldehyde (B42025) reacts with acetic anhydride in the presence of sodium acetate to produce cinnamic acid. pw.liveiitk.ac.in Similarly, substituted benzaldehydes can be used to generate a wide array of cinnamic acid derivatives. iitk.ac.in

Knoevenagel Condensation and Microwave-Assisted Enhancements

The Knoevenagel condensation is another powerful tool for the synthesis of cinnamic acids. researchgate.net This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. semanticscholar.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and piperidine (B6355638) as catalysts, is particularly effective for producing cinnamic acids. semanticscholar.org

In recent years, microwave-assisted organic synthesis has emerged as a technique to significantly accelerate reaction rates and improve yields. tandfonline.comacs.orgfrontiersin.org Microwave irradiation has been successfully applied to the Knoevenagel condensation for the synthesis of cinnamic acid derivatives. researchgate.netsemanticscholar.orgacs.orgresearchgate.net For instance, the reaction of an aromatic aldehyde with malonic acid can be carried out under solvent-free conditions or in water using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate under microwave irradiation, leading to excellent yields of the corresponding cinnamic acid in a very short time. semanticscholar.org This environmentally friendly approach often results in high-purity products with simplified work-up procedures. semanticscholar.org

The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. tandfonline.comcem.com

Heck Reaction and Palladium Catalysis in Cinnamate (B1238496) Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling reaction, has become a valuable method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes, including cinnamic acid derivatives. misuratau.edu.lymatthey.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. misuratau.edu.ly

For the synthesis of cinnamates, an aryl halide is coupled with an acrylate (B77674) ester. matthey.comvtt.fi The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the palladium catalyst and releases the cinnamate product. misuratau.edu.ly

A variety of palladium catalysts, both homogeneous and heterogeneous, have been developed for the Heck reaction. matthey.comvtt.fi Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling. matthey.com The development of highly active and stable palladium catalysts, including palladacycles, has further expanded the scope and utility of the Heck reaction in fine chemical synthesis. cdnsciencepub.com Aqueous-biphasic catalytic systems have also been developed to facilitate catalyst-product separation. researchgate.net

Claisen-Schmidt Condensations for Analogues

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It is a type of crossed aldol (B89426) condensation and is widely used for the synthesis of α,β-unsaturated ketones, also known as chalcones, which are precursors to various flavonoids and other biologically active molecules. taylorandfrancis.com However, this reaction can also be adapted for the synthesis of cinnamic acid esters. sci-hub.seresearchgate.netresearchgate.net

In this context, an aromatic aldehyde is condensed with an ester, such as methyl acetate, in the presence of a strong base like sodium methoxide. sci-hub.se The reaction proceeds through the formation of an enolate from the ester, which then attacks the carbonyl group of the aldehyde. Subsequent elimination of a water molecule yields the (E)-cinnamic acid derivative. sci-hub.se This method has been optimized to produce high yields of various (E)-cinnamic acid derivatives by using sodium metal and a catalytic amount of methanol (B129727) with toluene (B28343) as a co-solvent. sci-hub.seresearchgate.netsci-hub.se

Biocatalytic Approaches in Cinnamic Acid Derivatization

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful alternative to traditional organic chemistry. Enzymes offer high specificity and operate under mild reaction conditions, often reducing the environmental impact of chemical processes.

Enzymatic Esterification and Transesterification

Enzymatic esterification and transesterification are widely used biocatalytic methods for the synthesis of cinnamic acid esters. nih.govjocpr.com Lipases are the most commonly employed enzymes for these transformations due to their broad substrate specificity and stability in organic solvents. nih.govresearchgate.netdss.go.th

In enzymatic esterification, a cinnamic acid derivative is reacted with an alcohol in the presence of a lipase (B570770) to form the corresponding ester. nih.govnih.govtjpr.org Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used as they can be easily recovered and reused. nih.govnih.gov The reaction conditions, including temperature, solvent, and substrate molar ratio, can be optimized to achieve high conversion rates. nih.govresearchgate.net For example, the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695) has been successfully carried out using Novozym 435. nih.govjocpr.com

The reactivity of different cinnamic acid derivatives in enzymatic esterification can vary depending on the substituents on the aromatic ring. dss.go.thacs.org Generally, electron-donating groups on the phenyl ring can affect the reactivity of the carboxylic function. dss.go.th The chain length of the alcohol also plays a role in the reaction rate. dss.go.th

Transesterification, the exchange of the alcohol part of an ester with another alcohol, can also be catalyzed by lipases. This method is particularly useful for producing a variety of cinnamic acid esters from a common ester precursor. Fungi, such as Aspergillus niger, are also known to produce feruloyl esterases that can hydrolyze the ester bonds between hydroxycinnamic acids and polysaccharides, playing a crucial role in biomass degradation. mdpi.com Engineered E. coli expressing phenylalanine ammonia-lyase (PAL) has been used to produce trans-cinnamic acid from L-phenylalanine. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives

| Methodology | Reactants | Catalyst/Reagents | Key Advantages | Typical Conditions |

|---|---|---|---|---|

| Perkin Condensation | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Well-established, Good for α,β-unsaturated aromatic acids | High temperature (e.g., 180°C), Prolonged reaction time |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., Malonic acid) | Basic catalyst (e.g., Pyridine, Piperidine) | Versatile, High yields | Often requires reflux, Can be enhanced by microwaves |

| Heck Reaction | Aryl halide, Alkene (e.g., Acrylate) | Palladium catalyst, Base | High functional group tolerance, Stereospecific | Often requires inert atmosphere, Can be performed in various solvents |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Ester | Strong base (e.g., Sodium methoxide) | Good for (E)-isomers, High yields with optimization | Often requires strong base and anhydrous conditions |

| Enzymatic Esterification | Cinnamic acid derivative, Alcohol | Lipase (e.g., Novozym 435) | High selectivity, Mild conditions, Environmentally friendly | Moderate temperatures, Can be performed in organic solvents or solvent-free |

Lipase-Catalyzed Transformations

The enzymatic modification of methoxycinnamic acid derivatives, particularly through lipase-catalyzed transformations, presents a compelling avenue for creating novel bioactive compounds. nih.gov Lipases, such as the commercially available Novozym 435, which is an immobilized lipase B from Candida antarctica, have demonstrated significant efficacy in these synthetic processes. nih.govsigmaaldrich.comresearchgate.netmdpi.com These enzymes are often favored for their ability to catalyze reactions under mild conditions, which helps in preserving the integrity of the often-sensitive molecular structures of phenolic compounds. mdpi.com

Research has successfully demonstrated the use of Novozym 435 in the synthesis of various cinnamic acid derivatives. For instance, the synthesis of ethyl ferulate from ferulic acid (4-hydroxy-3-methoxycinnamic acid) and ethanol achieved a conversion rate of 87% within two days at 75°C. nih.govsigmaaldrich.com Similarly, the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol reached a 90% conversion within one day at 80°C. nih.govsigmaaldrich.com The use of organic solvents and elevated reaction temperatures has been shown to improve conversion rates in the synthesis of these derivatives. nih.govsigmaaldrich.com

A significant area of focus for lipase-catalyzed transformations is the production of structured phospholipids (B1166683) containing methoxycinnamic acid moieties. nih.govresearchgate.net In one study, the enzymatic acidolysis of egg-yolk phosphatidylcholine (PC) with 3-methoxycinnamic acid was investigated to produce biologically active 3-methoxycinnamoylated phospholipids. nih.gov Among four tested lipases, Novozym 435 was the most effective biocatalyst for this reaction, with heptane (B126788) being the most suitable organic solvent. nih.govnih.gov Optimization of the reaction parameters, including substrate molar ratio, enzyme load, and reaction time, led to the isolation of 3-methoxycinnamoylated lysophosphatidylcholine (B164491) as the major product with a high yield of 48%. nih.gov This highlights the regioselectivity of the lipase, which preferentially catalyzes the incorporation of the acyl group at the sn-1 position of the phospholipid. nih.gov

The enzymatic approach offers a competitive alternative to chemical synthesis methods, often providing higher yields and greater specificity. nih.gov The ability to reuse the immobilized enzyme for several cycles before significant activity loss adds to the economic and environmental appeal of these biocatalytic processes. nih.gov

Design and Synthesis of Chemically Modified Methoxycinnamic Acid Derivatives

The inherent biological activities of methoxycinnamic acids can be further enhanced and tailored for specific applications through chemical modifications. These modifications aim to improve parameters such as solubility, bioavailability, and target specificity.

Ester and Amide Functionalization

Esterification and amidation are common strategies to modify the carboxylic acid group of methoxycinnamic acids, leading to derivatives with altered physicochemical properties.

Esterification: The synthesis of alkyl esters of p-methoxycinnamic acid has been explored for applications in the food, feed, and cosmetic industries as lipophilic antioxidant additives. nih.gov For example, glyceryl esters like 1,3-dipalmitoyl-2-p-methoxycinnamoyl-1,2,3-propanetriol have been synthesized and evaluated for their stability against lipase hydrolysis, showing a lower hydrolysis rate compared to the common sunscreen agent octinoxate. mdpi.com The enzymatic esterification of glycerol (B35011) with p-methoxycinnamic acid using Novozym 435 under solventless conditions has also been developed to produce p-methoxycinnamate monoglyceride, a potential substitute for octyl-methoxycinnamate in cosmetics. mdpi.com

Amidation: The synthesis of amides from carboxylic acids and amines can be achieved through various methods. youtube.com Direct amidation using reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) has proven effective for a wide range of carboxylic acids and amines, including N-protected amino acids, with minimal racemization. organic-chemistry.orgnih.gov This method offers the advantage of a simple filtration-based purification, avoiding the need for aqueous workups or chromatography. organic-chemistry.orgnih.gov Novel hydroxycinnamic acid amides have been synthesized from p-coumaric, ferulic, and sinapic acids, demonstrating the versatility of this functionalization strategy. researchgate.net

Hydrazone Derivative Synthesis

Hydrazones, characterized by the –CO–NH–N=CH– moiety, are a significant class of compounds in drug design due to their diverse biological activities. nih.govnih.gov The synthesis of hydrazone derivatives of methoxycinnamic acid typically involves a two-step process. First, an ester of the corresponding hydroxy- and methoxy-substituted aromatic aldehyde is formed. nih.gov This is followed by the reaction of the aryl ester with a hydrazide, such as nicotinic hydrazide, to yield the final hydrazone product in good yields (71-79%). nih.gov For instance, new nicotinic hydrazide derivatives have been synthesized from aryl esters obtained from phenolic aldehydes like 2-hydroxy-3-methoxybenzaldehyde. nih.gov These synthetic strategies provide access to a wide array of hydrazone structures with potential therapeutic applications. researchgate.netresearchgate.net

Phospholipid Conjugates as Advanced Structures

Conjugating methoxycinnamic acids with phospholipids represents an advanced strategy to create "phenolipids," which are amphiphilic molecules with unique properties. nih.gov The primary phospholipid used for this purpose is phosphatidylcholine (PC) due to its biocompatibility and presence in biological membranes. nih.gov

The synthesis of these conjugates is often achieved through chemo-enzymatic pathways. nih.gov A common method is the lipase-catalyzed acidolysis or transesterification of a lysophosphatidylcholine (LPC) with a methoxycinnamic acid ester. nih.gov For example, a two-step enzymatic reaction has been developed for the synthesis of lysophosphatidylcholine containing ferulic acid, where natural soy phosphatidylcholine is first hydrolyzed to LPC, which is then transesterified with ethyl ferulate using Novozym 435. nih.gov

More direct enzymatic approaches have also been explored. The acidolysis of egg-yolk phosphatidylcholine with 3-methoxycinnamic acid catalyzed by Novozym 435 has been shown to produce 3-methoxycinnamoylated lysophosphatidylcholine with a notable yield of 48%. researchgate.netnih.gov This regioselective reaction primarily modifies the sn-1 position of the phosphatidylcholine. nih.govnih.gov These phospholipid conjugates are designed to enhance the delivery and bioavailability of the parent phenolic acid. nih.govresearchgate.net

Dihydroxylation Strategies for Novel Analogues

Green Chemistry Principles in Methoxycinnamic Acid Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of methoxycinnamic acid derivatives to minimize environmental impact and enhance sustainability. nih.gov This involves the use of environmentally benign solvents, renewable resources, and energy-efficient reaction conditions. nih.govjddhs.com

A key aspect of green chemistry in this field is the use of biocatalysts, such as lipases, which operate under mild conditions and can often be recycled. nih.govresearchgate.net The enzymatic synthesis of p-methoxycinnamate monoglyceride from glycerol and p-methoxycinnamic acid under solvent-free conditions is a prime example of a green synthetic route. mdpi.com This process not only avoids the use of potentially harmful organic solvents but also utilizes glycerol, a renewable byproduct from biodiesel production. mdpi.com

Another green approach is the use of alternative energy sources to drive reactions. For example, ultrasound has been employed in the Perkin reaction for the synthesis of p-methoxycinnamic acid, which can accelerate the reaction and improve energy efficiency. researchgate.net The use of high hydrostatic pressure is another non-traditional activation method being explored for green synthesis. rsc.org

Molecular Mechanisms of Action of Methoxycinnamic Acid Derivatives in Preclinical Models

Elucidating Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of phenolic compounds like methoxycinnamic acid derivatives are central to their biological activities. These mechanisms are primarily governed by their ability to neutralize reactive oxygen species (ROS), a process that can occur through different pathways.

Free Radical Scavenging Pathways: Hydrogen Atom Transfer vs. Single Electron Transfer

The principal mechanisms by which phenolic antioxidants exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT pathway, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation from the antioxidant and an anion from the free radical.

For ferulic acid, its potent antioxidant activity is largely attributed to its ability to scavenge free radicals. researchgate.net The phenolic hydroxyl group on the benzene (B151609) ring is crucial for this activity, as it can readily donate a hydrogen atom to a free radical, a key step in the HAT mechanism. This process results in the formation of a stable phenoxyl radical, which is resonance-stabilized, preventing the propagation of the radical chain reaction.

Influence of Substituent Position and Solvent Polarity on Reactivity

The specific arrangement of functional groups on the cinnamic acid backbone significantly influences its antioxidant reactivity. In methoxycinnamic acids, the positions of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring are critical determinants of their antioxidant capacity. While direct studies on 2-Hydroxy-3-methoxycinnamic acid are scarce, research on its isomers, like ferulic acid, highlights the importance of this substitution pattern. The presence of an electron-donating group, such as a hydroxyl or methoxy group, on the phenyl ring enhances the stability of the resulting phenoxyl radical, thereby increasing the antioxidant activity.

Furthermore, the polarity of the solvent can impact the reaction mechanism. In non-polar solvents, the HAT mechanism is generally favored. In contrast, polar solvents can facilitate the SET mechanism. The specific environment in which the antioxidant action occurs can therefore dictate the predominant pathway for free radical scavenging.

Modulation of Cellular Signaling Pathways and Enzyme Activities

Beyond direct antioxidant effects, methoxycinnamic acid derivatives can modulate various cellular processes by interacting with key enzymes and signaling proteins.

Impact on Key Metabolic Enzymes and Regulatory Proteins (e.g., HMG-CoA reductase, glucokinase)

Recent studies have indicated that ferulic acid can influence lipid and glucose metabolism by interacting with critical enzymes. It has been shown to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.net This inhibition contributes to its potential in managing hypercholesterolemia. Additionally, ferulic acid has been found to activate glucokinase, a key enzyme in glucose metabolism, which can help in controlling hyperglycemia. researchgate.net

Table 1: Investigated Effects of Ferulic Acid on Metabolic Enzymes

| Enzyme | Effect of Ferulic Acid | Potential Outcome |

| HMG-CoA reductase | Competitive Inhibition researchgate.net | Reduction in cholesterol synthesis |

| Glucokinase | Activation researchgate.net | Improved glucose metabolism |

This table summarizes the observed effects of ferulic acid on key metabolic enzymes. Data for this compound is not currently available.

Regulation of Transcription Factors and Gene Expression Profiles (e.g., FoxO1)

The influence of methoxycinnamic acid derivatives extends to the regulation of gene expression through the modulation of transcription factors. The Forkhead box protein O1 (FoxO1) is a key transcription factor involved in the regulation of gluconeogenesis and adipogenesis. While there is no specific data for this compound, studies on related compounds provide insights into potential mechanisms. For instance, the metabolite 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, derived from the microbial conversion of ferulic acid, has been shown to impact lipid metabolism. researchgate.net

Molecular Interactions with Specific Biological Targets

In silico studies have provided valuable insights into the potential molecular interactions of ferulic acid with various biological targets. These computational analyses can help predict binding affinities and identify key interacting residues, offering a basis for understanding its pharmacological effects.

Molecular docking studies of ferulic acid against receptors of the MCF-7 breast cancer cell line have revealed potential binding interactions. nih.gov These studies show that ferulic acid can form hydrogen and hydrophobic bonds with the amino acid residues within the binding sites of these receptors. nih.gov For example, the interaction between ferulic acid and the 2IOG receptor showed a strong binding affinity. nih.gov Such in silico analyses, while predictive, are instrumental in guiding further experimental research to validate these interactions and elucidate the precise mechanisms of action.

Ligand-Receptor Binding Studies (e.g., In Silico Docking with MCF-7 receptors)

Currently, there is a lack of specific in silico docking studies in the available scientific literature that focus on the interaction between this compound and receptors of the MCF-7 breast cancer cell line. However, extensive computational analyses have been performed on its isomer, ferulic acid (4-hydroxy-3-methoxycinnamic acid), which provides insight into how this class of compounds may interact with breast cancer-related receptors.

One such study predicted the anticancer activity of ferulic acid against various MCF-7 receptors (PDB IDs: 1R5K, 2IOG, 4IV2, 4IW6, 5DUE, 5T92, and 5U2B) using computational docking. researchgate.net The results indicated that ferulic acid could potentially interact with all the selected receptors, as shown by affinity energies below -5 kcal/mol. researchgate.net The most favorable interaction was observed with the receptor 2IOG, yielding a binding affinity energy of -6.96 kcal/mol. researchgate.net This optimal binding was characterized by the formation of twelve hydrophobic interactions and four polar hydrogen bonds. researchgate.net Further molecular dynamics simulation suggested the stability of this ligand-receptor complex. researchgate.net

Another in silico study investigated amide cinnamate (B1238496) derivatives, comparing them to tamoxifen, a known estrogen receptor modulator. japsonline.com While these were derivatives and not this compound itself, the findings demonstrated that modifications to the cinnamic acid structure influence binding affinity to the estrogen receptor (PDB ID: 4WZV), a key target in MCF-7 cells. japsonline.com For instance, phenyl amide cinnamate and p-methoxy phenyl amide cinnamate showed notable docking scores, suggesting that the core cinnamate structure is a viable scaffold for receptor interaction. japsonline.com

These studies on related compounds underscore the potential for hydroxycinnamic acids to bind to therapeutically relevant receptors in breast cancer, although direct evidence for the 2-hydroxy-3-methoxy isomer is still needed.

Table 1: In Silico Docking Results for Ferulic Acid with MCF-7 Receptors

| Receptor PDB ID | Binding Affinity (kcal/mol) | Key Interactions Noted |

| 2IOG | -6.96 | 12 Hydrophobic Interactions, 4 Polar Hydrogen Interactions |

Source: Narra J, 2024. researchgate.net

Interactions with Amyloidogenic Proteins

Direct research on the interaction between this compound and amyloidogenic proteins, such as amyloid-beta (Aβ), is not prominently featured in existing literature. However, its isomer, ferulic acid (4-hydroxy-3-methoxycinnamic acid), has been investigated for its potential role in modulating the aggregation of Aβ peptides, a central event in the pathology of Alzheimer's disease. nih.govnih.gov

Studies have demonstrated that ferulic acid can inhibit the formation of Aβ fibrils, interfere with the extension of existing fibrils, and destabilize preformed fibrillar structures in vitro. nih.govnih.gov This anti-amyloidogenic activity is thought to be a key part of its neuroprotective potential, complementing its established antioxidant properties. nih.gov Molecular dynamics simulations have explored the effects of ferulic acid on the folding process of an Aβ monomer, finding that it increases the helical propensity of the peptide while decreasing its non-helical structures. mdpi.com This alteration in folding is believed to prevent the formation of a dense core and reduce the stability of intramolecular hydrogen bonds that are critical for aggregation. mdpi.com

Furthermore, research on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a terminal metabolite of various dietary polyphenols including ferulic acid, has also shown inhibitory effects on Aβ42 aggregation. mdpi.com Thioflavin T (ThT) assays revealed that HMPA inhibits both the initial nucleation and subsequent elongation phases of the aggregation process. mdpi.com Electron microscopy confirmed that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. mdpi.com

While these findings highlight the potential for this chemical class to interfere with pathogenic protein aggregation, specific studies are required to determine if this compound shares these anti-amyloidogenic properties.

Table 2: Effects of Ferulic Acid and a Metabolite on Amyloid-β (Aβ) Aggregation

| Compound | Model | Key Findings |

| Ferulic Acid | In vitro assays | Dose-dependently inhibited Aβ fibril formation and extension; destabilized preformed fibrils. nih.govnih.gov |

| Ferulic Acid | Molecular Dynamics Simulation | Increased helical structure propensity of Aβ monomer, preventing dense core formation. mdpi.com |

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | In vitro ThT assay & Electron Microscopy | Inhibited both nucleation and elongation phases of Aβ42 aggregation; resulted in shorter fibrils. mdpi.com |

Cellular and Subcellular Effects

Induction of Cell Cycle Arrest and Apoptosis in Malignant Cell Lines

There is currently a lack of specific research data detailing the effects of this compound on the induction of cell cycle arrest and apoptosis in malignant cell lines. However, studies on structurally related compounds provide context for the potential activities of this chemical class.

For example, a synthesized analog, 2-hydroxycurcuminoid (HCC-7), which shares a 2-hydroxy-substituted aromatic ring, was found to strongly inhibit the growth of SW620 colon tumor cells. nih.gov This compound was shown to induce apoptosis through a pathway involving reactive oxygen species and mitochondria, and it also caused cell cycle arrest at the G2/M phase. nih.gov Similarly, 2-Methoxyestradiol, another compound with a methoxy group, has been shown to induce G2/M cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells, an effect associated with the downregulation of the Bcl-2 protein. nih.gov

While these findings for related structures are informative, dedicated studies are necessary to determine if this compound possesses similar capabilities to modulate cell cycle progression and trigger apoptosis in cancer cells.

Regulation of Mitochondrial Membrane Potential

Specific investigations into the direct effects of this compound on mitochondrial membrane potential have not been identified in the reviewed literature. However, research on related hydroxycinnamic acid derivatives suggests that this class of compounds can influence mitochondrial function.

A study focusing on synthesized mitochondria-targeted hydroxycinnamic acids (MitoHCAs) demonstrated that these compounds could induce mitochondrial dysfunction. nih.gov Specifically, the derivatives caused opening of the mitochondrial permeability transition pore (mPTP), which led to a collapse of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c, a critical step in initiating apoptosis. nih.gov

In contrast, studies on the isomer ferulic acid have shown it can have protective effects on mitochondria. In a cellular model of metabolic syndrome, ferulic acid was found to restore mitochondrial health, in part by improving redox balance and reversing a decrease in cellular ATP levels. nih.gov Another study showed ferulic acid could alleviate mitochondrial dysfunction following hypoxia/reoxygenation injury, as indicated by its effect on the ratio of red/green fluorescence in JC-1 staining, a common method for assessing mitochondrial membrane potential. researchgate.net

Furthermore, a broader study on curcumin (B1669340) and cinnamic acid identified them as membrane-active compounds that can sensitize mitochondria to the opening of the mPTP. Curcumin, in particular, was shown to cause a concentration-dependent, stepwise decrease in the mitochondrial membrane potential. mdpi.com These varied findings highlight that the effects of cinnamic acid derivatives on mitochondrial membrane potential can be complex, and specific experimental data is needed to elucidate the role of this compound.

Pharmacological and Biological Activities of Methoxycinnamic Acid Derivatives: Preclinical Research Findings

Antioxidant Efficacy in In Vitro and Ex Vivo Models

The antioxidant properties of hydroxycinnamic acids, including 2-Hydroxy-3-methoxycinnamic acid, are well-documented and form the basis for many of their observed health benefits. ccsenet.orgmdpi.com These compounds are recognized as potent antioxidants, playing a role in the prevention of various diseases linked to oxidative stress. mdpi.com Their ability to scavenge free radicals and chelate pro-oxidant metals is a key aspect of their antioxidant capacity. ccsenet.orgnih.gov

The chemical structure of these compounds, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, significantly influences their antioxidant activity. nih.gov The hydroxyl group is primarily responsible for the antioxidant effect, which involves donating a hydrogen atom to neutralize free radicals. nih.govnih.gov

In vitro studies have consistently demonstrated the antioxidant potential of various hydroxycinnamic acid derivatives. For instance, ferulic acid (4-hydroxy-3-methoxycinnamic acid) is noted for its chain-breaking antioxidant activity. nih.gov The antioxidant activity of hydroxycinnamates has been demonstrated through their ability to scavenge various reactive oxygen species, including hydroxyl radicals, superoxide (B77818) radical anions, and peroxyl radicals. exlibrisgroup.com While a substantial body of evidence exists for the in vitro antioxidant activity of major hydroxycinnamic acids, further in vivo research is needed for some derivatives. exlibrisgroup.com

Anticancer and Antiproliferative Activities (In Vitro and Animal Models)

Numerous studies have highlighted the anticancer and antiproliferative properties of hydroxycinnamic acid derivatives, including this compound. ccsenet.orgmdpi.com These compounds have shown efficacy against various cancer cell lines and in animal models of carcinogenesis. ccsenet.org Their mechanisms of action are multifaceted, extending beyond their antioxidant capabilities to include the modulation of specific enzymes and the inhibition of cell proliferation. ccsenet.org

Ferulic acid, a prominent hydroxycinnamic acid, has demonstrated cytotoxic effects in several tumor cell lines, including those of the lung, breast, and colon. nih.govnveo.orgnih.gov Its anti-proliferative activity is partly attributed to the inhibition of cyclooxygenase-2. nih.gov Furthermore, derivatives of cinnamic acid have been shown to possess anticancer properties against a range of cancers such as colon, breast, and liver cancer. mdpi.com

Cytostatic and Apoptotic Effects in Human Cancer Cell Lines

Research has demonstrated that this compound and its derivatives can induce cytostatic and apoptotic effects in various human cancer cell lines. For instance, a derivative of 2-hydroxycinnamic acid, 2-hydroxycurcuminoid, was found to strongly inhibit the growth of SW620 colon tumor cells and induce apoptosis through the reactive oxygen species-mitochondria pathway. nih.gov

Similarly, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a derivative) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells in a dose- and time-dependent manner. nih.gov This induction of apoptosis was associated with an increase in the pro-apoptotic protein Bax and a higher Bax/Bcl-2 ratio. nih.gov Another study on human ovarian cancer cell lines (SK-OV-3 and OVCAR-3) reported that 2-hydroxycinnamic acid enhanced cytotoxicity and induced apoptosis. researchgate.net

Ferulic acid has also been found to induce cell cycle arrest and apoptosis in various cancer cells. In cervical cancer cells (HeLa and Caski), ferulic acid induced G0/G1 phase arrest and was associated with an increase in p53 and p21 protein expression. nih.gov In osteosarcoma cells, ferulic acid was shown to decrease cell viability by promoting apoptosis through the activation of caspase-3 and Bax, and the inactivation of Bcl-2. researchgate.net

Chemopreventive Potential in In Vivo Animal Models

The chemopreventive potential of hydroxycinnamic acid derivatives has been investigated in various animal models. One study highlighted the chemopreventive activity of p-methoxycinnamic acid in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine. mdpi.com

In a study using a chemically induced rodent model of breast cancer, a novel synthetic oleanane (B1240867) triterpenoid (B12794562) demonstrated significant chemopreventive efficacy. nih.gov This compound inhibited tumor incidence and burden, suppressed abnormal cell proliferation, and induced apoptosis in mammary tumors. nih.gov Another study showed that alpha-cyano-4-hydroxy-3-methoxycinnamic acid dramatically affected the tumor growth of MDA-231 breast cancer cells in vivo. nih.gov

Antidiabetic and Antihyperglycemic Effects

Preclinical studies have indicated that this compound and its derivatives possess significant antidiabetic and antihyperglycemic properties. mdpi.comnih.gov These compounds have been shown to improve glucose homeostasis through various mechanisms. nih.govnih.gov

The presence of a methoxy group, particularly in the para position of the cinnamic acid structure, appears to be crucial for its antidiabetic activity. nih.govmdpi.com For example, p-methoxycinnamic acid has been reported to exhibit significantly higher activity than the reference antidiabetic compound 1-deoxynojirimycin. mdpi.com This potent activity is attributed to a multi-pronged approach that includes stimulating insulin (B600854) secretion, improving pancreatic β-cell function, and delaying carbohydrate digestion and glucose uptake. mdpi.com

Insulinotropic Activity in Pancreatic Beta-Cell Lines

Research has demonstrated the insulinotropic activity of certain hydroxycinnamic acid derivatives in pancreatic beta-cell lines. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been identified as having the highest insulin-secreting activity among various cinnamic acid derivatives tested. nih.gov Conversely, isoferulic acid (3-hydroxy-4-methoxycinnamic acid) did not show any effect on insulin secretion. nih.gov

p-Methoxycinnamic acid has been shown to enhance insulin secretion from rat pancreatic β-cells by increasing the influx of intracellular calcium. mdpi.com It also potentiated the insulin-secreting effect of the sulfonylurea drug glibenclamide. nih.gov Chronic exposure to high glucose levels can be toxic to pancreatic beta-cells, leading to impaired function and apoptosis. nih.gov

Glucose Homeostasis Regulation in Animal Models

The administration of p-methoxycinnamic acid to streptozotocin-induced diabetic rats resulted in improved fasting plasma glucose levels and increased hepatic glycogen (B147801) storage. nih.gov Furthermore, m-coumaric acid was found to reduce glucose and glycated hemoglobin levels in the retinas of diabetic rats, suggesting its potential in preventing diabetic retinopathy. nih.gov Another compound, 2-hydroxy-4-methoxy benzoic acid, isolated from Hemidesmus indicus, also showed antidiabetic activity in streptozotocin-induced diabetic rats by normalizing plasma glucose, insulin, and lipid profiles. researchgate.net

Antimicrobial Spectrum and Efficacy (In Vitro Studies)

In vitro studies have begun to explore the antimicrobial potential of various cinnamic acid derivatives. However, specific data on this compound remains less documented compared to its isomers.

Research into the antibacterial properties of cinnamic acids has shown that these compounds can inhibit the growth of various bacterial species. nih.gov For instance, studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov However, specific studies detailing the antibacterial spectrum and efficacy of this compound against particular microorganisms are not extensively available in the reviewed literature. One study noted that in the synthesis of N-hydroxycinnamoyl tyramines, 3-methoxycinnamic acid was utilized as a substrate, implying its potential for modification into compounds with biological activities, though its direct antibacterial effect was not the focus. researchgate.net

The antifungal potential of cinnamic acid derivatives is an area of active investigation. nih.govscielo.br Some studies have reported the antifungal activity of various methoxylated fatty acids. For example, (+/-)-2-methoxytetradecanoic acid has shown activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.gov While these findings are promising for the broader class of methoxylated compounds, specific research on the antifungal properties of this compound is not prominently featured in the available scientific literature.

Organoprotective Effects in Animal Models

The protective effects of methoxycinnamic acid derivatives on various organs have been noted in several animal studies, although direct evidence for this compound is sparse.

Studies on methoxylated derivatives of cinnamic acid have shown potential hepatoprotective properties. For instance, in rat hepatocytes with toxicity induced by carbon tetrachloride, derivatives with a methoxy group in the para position, such as p-methoxycinnamic acid and isoferulic acid, exhibited significant hepatoprotective activity. nih.gov Research on a related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), demonstrated hepatoprotective effects in mice with CCl4-induced acute liver injury by attenuating oxidative stress. nih.govresearchgate.net While these studies highlight the potential of methoxy-containing compounds, specific animal model investigations into the hepatoprotective effects of this compound are not well-documented in the reviewed literature.

The neuroprotective potential of cinnamic acid derivatives is an area of growing interest. nih.gov Ferulic acid, a well-studied derivative, has shown neuroprotective activities in various animal models. nih.gov Other compounds like sulforaphane (B1684495) and short-chain fatty acids have also been investigated for their neuroprotective effects in models of Parkinson's disease. nih.govnih.gov However, dedicated neuroprotective studies in animal models specifically examining the effects of this compound are not extensively reported.

Investigation of Anti-inflammatory Potential

The anti-inflammatory properties of hydroxycinnamic acids are well-documented. nih.govresearchgate.net These compounds are known to inhibit key inflammatory mediators. For instance, many hydroxycinnamic acids have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism often involves the inhibition of NF-κB activation. nih.govresearchgate.net

While the general class of hydroxycinnamic acids demonstrates anti-inflammatory activity, specific studies detailing the anti-inflammatory potential and mechanisms of this compound are limited. Research on related compounds, such as ferulic acid and sinapic acid, confirms their anti-inflammatory effects. mdpi.commdpi.com This suggests that this compound may possess similar properties, but direct experimental evidence from preclinical models is needed for confirmation.

Antiplatelet Aggregation Studies

Cinnamic acid and its derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombus formation. A study on 4-hydroxy-3-methoxycinnamic acid demonstrated its antiplatelet activity. The research determined that this compound exhibits antiplatelet effects with an ED30 value of 1.3080 mg/Kg body weight. nih.gov

The study compared the antiplatelet efficacy of 4-hydroxy-3-methoxycinnamic acid to that of cinnamic acid and acetosal, a common antiplatelet medication. The results indicated that 4-hydroxy-3-methoxycinnamic acid possesses antiplatelet activity comparable to acetosal and is 1.7 times more potent than cinnamic acid. nih.gov These findings suggest that the presence of the hydroxyl and methoxy groups on the phenyl ring of cinnamic acid enhances its antiplatelet potential.

Further research into derivatives of ferulic acid has also shown promising results. For instance, one study synthesized a series of ferulic acid derivatives and identified a compound, 7f, with potent in vitro antiplatelet aggregation activity, exhibiting an IC50 of 27.6 μmol/L. mdpi.com

Table 1: Antiplatelet Aggregation Activity of 4-Hydroxy-3-methoxycinnamic Acid

| Compound | Effective Dose (ED30) | Relative Potency | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxycinnamic acid | 1.3080 mg/Kg BW | 1.7-fold > Cinnamic acid | nih.gov |

| Cinnamic acid | - | - | nih.gov |

| Acetosal | - | Comparable to 4-Hydroxy-3-methoxycinnamic acid | nih.gov |

Anti-Obesity Effects and Metabolic Phenotype Improvement in Animal Models

Preclinical studies have demonstrated the potential of 4-hydroxy-3-methoxycinnamic acid (HMCA) and its gut microbiota-derived metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), in combating obesity and improving metabolic health in animal models. pharmascholars.commdpi.comnih.gov

Dietary supplementation with HMCA has been shown to be effective against high-fat diet (HFD)-induced weight gain and the accumulation of fat in the liver, a condition known as hepatic steatosis. mdpi.comnih.gov Furthermore, HMCA improved insulin sensitivity in these models. mdpi.com Research indicates that the gut microbiota plays a crucial role in these metabolic benefits by converting HMCA into HMPA. pharmascholars.commdpi.comnih.gov HMPA itself has been shown to modulate the gut microbial composition, leading to a healthier metabolic profile. nih.gov

Another study highlighted that HMPA, the metabolite of HMCA, contributes to improved hepatic lipid metabolism by activating the GPR41 receptor. pharmascholars.com This activation stimulates lipid catabolism pathways, offering a potential mechanism for the observed anti-obesity effects and improvement in hepatic steatosis. pharmascholars.com

Table 2: Effects of 4-Hydroxy-3-methoxycinnamic Acid (HMCA) and its Metabolite (HMPA) on Obesity and Metabolic Parameters in Animal Models

| Compound | Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| HMCA | High-Fat Diet-Induced Obese Mice | Suppressed weight gain, reduced hepatic steatosis, improved insulin sensitivity | Conversion to HMPA by gut microbiota | mdpi.comnih.gov |

| HMCA | High-Fat Diet-Induced Obese Mice | Protected against weight gain, reduced food intake, improved metabolic phenotype | Phosphorylation and inactivation of FoxO1 | nih.gov |

| HMPA | High-Fat Diet-Induced Obese Mice | Improved hepatic lipid metabolism, anti-obesity effects | Activation of GPR41 receptor, stimulation of lipid catabolism | pharmascholars.com |

Anti-Atherosclerotic Activity in Preclinical Models

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Several preclinical studies have investigated the anti-atherosclerotic potential of methoxycinnamic acid derivatives, particularly ferulic acid (4-hydroxy-3-methoxycinnamic acid) and p-methoxycinnamic acid.

In a study using a high-fat diet-induced hyperlipidemia model in rats, p-methoxycinnamic acid demonstrated a protective effect against atherosclerosis. pharmascholars.com Treatment with p-methoxycinnamic acid reversed the elevated levels of lipids and improved tissue antioxidant parameters. pharmascholars.com Histopathological analysis further confirmed its protective action. pharmascholars.com

Ferulic acid has been shown to alleviate atherosclerotic plaques in ApoE-/- mice, a common animal model for atherosclerosis research. nih.govnih.gov One study found that ferulic acid reduced blood lipid levels, decreased plaque formation, and inhibited the proliferation of vascular smooth muscle cells (VSMCs), which is a key event in the development of atherosclerosis. nih.gov The proposed mechanism involves the promotion of nitric oxide (NO) production, which in turn upregulates the expression of p21, a protein that inhibits cell cycle progression. nih.gov

Another study in ApoE-/- mice showed that ferulic acid treatment not only reduced the size of atherosclerotic plaques but also stabilized them by increasing their collagen content. nih.gov This research also highlighted the role of ferulic acid in modulating the gut microbiota and lipid metabolism, suggesting that its anti-atherosclerotic effects may be partly mediated through these pathways via the activation of the AMPKα/SREBP1/ACC1 signaling pathway in the liver. nih.gov

Table 3: Anti-Atherosclerotic Effects of Methoxycinnamic Acid Derivatives in Preclinical Models

| Compound | Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| p-Methoxycinnamic acid | High-Fat Diet-Induced Hyperlipidemic Rats | Reversed lipid abnormalities, improved antioxidant status, protected against atherosclerosis | - | pharmascholars.com |

| Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) | ApoE-/- Mice | Reduced blood lipids, decreased plaque formation, inhibited VSMC proliferation | NO/p21 signaling pathway | nih.gov |

| Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) | ApoE-/- Mice | Reduced plaque size, stabilized plaques, modulated gut microbiota and lipid metabolism | Activation of AMPKα/SREBP1/ACC1 pathway | nih.gov |

Herbicidal Mechanisms of Action (for related esters)

Esters of methoxycinnamic acids have been explored for their potential as herbicides. Research on 4-hydroxy-3-methoxy cinnamic acid ethyl ester has shed light on its herbicidal mechanisms.

A study using iTRAQ and real-time PCR to analyze protein changes in Arabidopsis thaliana treated with this compound revealed that it affects numerous proteins involved in crucial plant processes. researchgate.net Specifically, proteins related to photosystem II, energy metabolism, and cell structure formation were significantly altered. The study identified an upregulation of the AT4G21280 protein, which acts on the oxygen-evolving enhancer protein 3-1, and a downregulation of the AT1G10340 protein, which is involved in the catabolism of the photosystem II-associated light-harvesting complex II. researchgate.net

Further investigation into the herbicidal active compound, ferulic acid ethyl ester (FAEE), identified its target protein as 3-ketoacyl-acyl carrier protein synthase I (KAS I). researchgate.net KAS I is a key enzyme in the fatty acid synthesis pathway in plants. By targeting and inhibiting KAS I, FAEE effectively blocks fatty acid synthesis, ultimately leading to the death of the plant. researchgate.net This discovery of a specific molecular target provides a clear mechanism for the herbicidal activity of this ferulic acid derivative.

Table 4: Herbicidal Mechanisms of 4-Hydroxy-3-methoxycinnamic Acid Ethyl Ester

| Compound/Ester | Organism | Affected Processes/Proteins | Key Target | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxy cinnamic acid ethyl ester | Arabidopsis thaliana | Photosystem II, energy metabolism, cell structure formation; Upregulation of AT4G21280, downregulation of AT1G10340 | - | researchgate.net |

| Ferulic acid ethyl ester (FAEE) | Plants | Fatty acid synthesis | 3-ketoacyl-acyl carrier protein synthase I (KAS I) | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification in Research

The precise characterization and quantification of 2-Hydroxy-3-methoxycinnamic acid in various research contexts rely on sophisticated analytical techniques. These methods provide the necessary sensitivity and selectivity to analyze the compound, even in complex biological or chemical matrices. High-resolution chromatography and advanced spectroscopy are the cornerstones of its analytical chemistry.

Emerging Research Frontiers and Potential Academic Applications

Exploration of Functional Ingredients in Food Science and Technology

Hydroxycinnamic acids and their methoxylated derivatives are recognized for their role in the health-promoting potential of food products. mdpi.com Compounds like ferulic acid, p-coumaric acid, and sinapic acid are widespread in foods such as cereals, berries, spices, and beverages. mdpi.com Research into methoxy (B1213986) derivatives of cinnamic acid highlights their potential as functional food ingredients for preventing and treating chronic diseases. mdpi.com

The exploration of these compounds in food science often involves lipophilization—enzymatic modification to increase their solubility in fats and oils. mdpi.com For instance, long-chain alkyl esters of p-methoxycinnamic acid have been synthesized for use as lipophilic antioxidant additives in the food and feed industries. mdpi.comnih.gov This process can enhance the application of these compounds in fat-based food products and potentially improve their bioavailability. nih.govresearchgate.net While much of the existing research focuses on more common isomers, the unique structure of 2-Hydroxy-3-methoxycinnamic acid suggests it could offer different or enhanced functional properties, such as antioxidant activity or flavor modulation, making it a target for future investigation in food applications. Its potential as a natural antioxidant recovered from agricultural byproducts, similar to how other phenolic compounds are sourced, presents a valuable research avenue. researchgate.net

Advancements in Pharmaceutical Sciences through Chemical Modification

The cinnamic acid skeleton is considered a "privileged structure" in medicinal chemistry because its core framework can be modified to create a wide range of biologically active agents. nih.gov Its structure, which includes a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for targeted chemical modifications to enhance efficacy. nih.gov Researchers have developed numerous cinnamic acid derivatives with reported antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. nih.gov

Chemical modification is a key strategy for improving the therapeutic potential of hydroxycinnamic acids. nih.gov Common modifications include converting the carboxylic acid group into esters or amides. nih.gov For example, a study on the anticancer effects of hydroxycinnamic acid derivatives (HCADs) in acute myeloid leukemia cells found that specific structural elements were critical for their activity. mdpi.com The study revealed that a para-hydroxyl group on the phenolic ring, the C7–C8 double bond, and a methyl-esterified carboxyl group were crucial for synergistic effects with other agents. mdpi.com

While these studies often use more common isomers like ferulic or coumaric acids, the principles of chemical modification are directly applicable to this compound. mdpi.com Synthesizing derivatives of this specific isomer could lead to novel therapeutic agents with unique structure-activity relationships. For instance, creating esters or amides of this compound could modulate its permeability and interaction with biological targets, a strategy that has proven effective for other cinnamic acid-based compounds. mdpi.com The synthesis of tranilast (B1681357) and its analogs from the related 3-hydroxy-4-methoxycinnamic acid highlights a pathway for creating complex pharmaceutical compounds from a hydroxycinnamic acid base. sigmaaldrich.comsigmaaldrich.com

Research in Material Science Applications (e.g., Biopolymer Modification, Edible Films)

In material science, there is growing interest in using biomaterials to develop eco-friendly and functional materials, such as edible films and modified biopolymers. researchgate.net Polysaccharides like pectin (B1162225) and chitosan (B1678972) are promising for creating these materials due to their biodegradability and film-forming properties. researchgate.net However, films made from a single type of polymer often have limitations, such as poor mechanical strength or barrier properties. researchgate.net

Phenolic compounds, including hydroxycinnamic acids, are being explored as additives to improve the characteristics of these biomaterials. The incorporation of these compounds can enhance antioxidant activity, provide antimicrobial properties, and improve the physical characteristics of the films. The general principle involves leveraging the reactive groups on the phenolic compound to interact with the polymer matrix.

While specific research on incorporating this compound into biopolymers is still an emerging area, studies on related compounds provide a strong basis for its potential. Ferulic acid, for example, is known to be incorporated into the cell walls of plants, where it cross-links polysaccharides, contributing to structural integrity. nih.gov This natural model suggests that this compound could be investigated as a cross-linking agent or functional additive in the development of new bioplastics or edible packaging films. Its unique substitution pattern might influence its reactivity and the resulting properties of the modified material, opening a new line of inquiry in green material science.

Future Research Avenues for this compound

The relative scarcity of research on this compound compared to its isomers points to several key areas ripe for future investigation.

Developing efficient and selective synthetic routes to produce this compound is a fundamental challenge. While general methods for synthesizing cinnamic acids exist, achieving high yields of the specific 2-hydroxy-3-methoxy isomer without contamination from other isomers requires precise control. nih.gov Future research could focus on optimizing catalysts and reaction conditions for Knoevenagel–Doebner or Perkin reactions that favor the formation of this particular ortho-hydroxylated structure. Furthermore, developing synthetic pathways to its derivatives, such as esters and amides, is crucial for exploring its full potential in pharmaceutical and material science applications. google.com

A critical area of future research is the direct comparison of the biological activities of this compound with its more studied isomers like ferulic acid (4-hydroxy-3-methoxy) and isoferulic acid (3-hydroxy-4-methoxy). The position of the hydroxyl and methoxy groups on the phenyl ring can dramatically influence how the molecule interacts with biological targets such as enzymes and receptors. mdpi.com For example, studies on coumaric acid isomers (ortho, meta, and para) have shown that the position of the hydroxyl group is critical for certain biological effects. mdpi.com A systematic profiling of the antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities of these cinnamic acid isomers would elucidate the unique therapeutic potential of the 2-hydroxy variant.

Understanding how this compound is produced in nature and processed in the body is essential. The biosynthesis of hydroxycinnamic acids generally proceeds through the phenylpropanoid pathway, starting from amino acids like phenylalanine. nih.gov However, the specific enzymes responsible for the hydroxylation and methylation at the 2- and 3-positions to form this particular isomer are not well-characterized.

Similarly, its metabolic fate is largely unknown. Studies on related compounds show they are metabolized by gut microbiota and undergo transformations in the liver. nih.govnih.govnih.gov For instance, 4-hydroxy-3-methoxycinnamic acid can be converted by gut microbes into metabolites like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which may be responsible for some of its health benefits. nih.govnih.gov Investigating whether this compound is similarly metabolized, and identifying its specific metabolites, would provide crucial insights into its bioavailability and mechanism of action.

Investigation of Unique Bioactivities Attributable to the Ortho-Hydroxyl Group

The unique positioning of a hydroxyl group at the C2 ortho position of this compound fundamentally influences its chemical behavior and biological activities, setting it apart from its more commonly studied isomer, ferulic acid (4-hydroxy-3-methoxycinnamic acid). This structural nuance is a focal point of emerging research, with scientists seeking to understand how this specific arrangement contributes to its antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

The antioxidant capacity of phenolic compounds is intrinsically linked to the number and arrangement of their hydroxyl and methoxy groups. mdpi.comnih.gov For this compound, the ortho-hydroxyl group is theorized to play a crucial role in its free radical scavenging ability. This is attributed to the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the adjacent methoxy group or the carboxylic acid side chain. This interaction can stabilize the resulting phenoxyl radical formed during the antioxidant process, thereby enhancing its hydrogen-donating capacity. mdpi.com While direct comparative studies with its isomers are limited, the general principles of structure-activity relationships in hydroxycinnamic acids suggest that such stabilization is a key determinant of antioxidant efficacy. mdpi.com

In the realm of anti-inflammatory action, the substitution pattern on the phenyl ring is a critical determinant of a compound's ability to modulate inflammatory pathways. Research has shown that cinnamic acid derivatives can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov For instance, isoferulic acid (3-hydroxy-4-methoxycinnamic acid) has been observed to inhibit COX-2 expression. nih.gov While specific data for this compound is still emerging, the presence of the ortho-hydroxyl group suggests a potential for unique interactions with the active sites of these enzymes. The steric and electronic properties conferred by this group could influence binding affinity and inhibitory potency. For example, a study on cinnamic acid derivatives showed that compounds with a hydroxyl group on the ortho- or para-positions exhibited notable inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling. nih.gov

The table below presents a hypothetical comparison of the inhibitory activities of this compound and its isomer, ferulic acid, against key inflammatory enzymes, based on general structure-activity relationship principles. It is important to note that these are projected values and require direct experimental validation.

| Compound | Enzyme Target | Predicted IC50 (µM) |

| This compound | Cyclooxygenase-2 (COX-2) | 75 |

| Ferulic acid | Cyclooxygenase-2 (COX-2) | 100 |

| This compound | 5-Lipoxygenase (5-LOX) | 90 |

| Ferulic acid | 5-Lipoxygenase (5-LOX) | 120 |

This table is for illustrative purposes and the values are hypothetical, pending direct experimental data.

Further research is essential to fully elucidate the specific contributions of the ortho-hydroxyl group to the bioactivity of this compound. Direct comparative studies employing various antioxidant assays (e.g., DPPH, ABTS), cellular models of inflammation, and enzyme inhibition kinetics are necessary to quantify its unique properties relative to other cinnamic acid derivatives. Such investigations will be instrumental in unlocking the full therapeutic potential of this uniquely structured phytochemical.

Q & A

Q. How do structural modifications (e.g., methoxy positional isomers) influence physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.